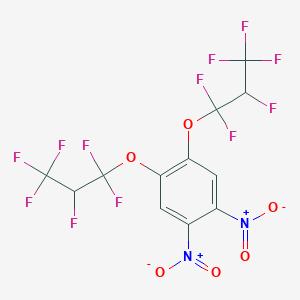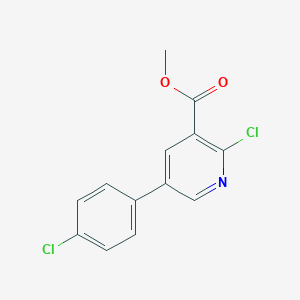
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of hexafluoropropoxy groups and nitro groups attached to a benzene ring, making it a compound of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene typically involves multiple steps, starting with the preparation of the hexafluoropropoxy groups and their subsequent attachment to the benzene ring. The nitro groups are then introduced through nitration reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The hexafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene involves its interaction with molecular targets and pathways within biological systems. The hexafluoropropoxy groups and nitro groups play a crucial role in its reactivity and interactions. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene can be compared with other similar compounds, such as:
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzene: Lacks the nitro groups, resulting in different reactivity and applications.
1,2-Dinitrobenzene: Lacks the hexafluoropropoxy groups, leading to different chemical properties and uses.
The presence of both hexafluoropropoxy and nitro groups in this compound makes it unique and valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12N2O6/c13-7(9(15,16)17)11(21,22)31-5-1-3(25(27)28)4(26(29)30)2-6(5)32-12(23,24)8(14)10(18,19)20/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLMHGYAOSEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)






![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)
